molecular formula C30H42N6O7 B159551 Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) CAS No. 136553-73-6

Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)

Cat. No. B159551
M. Wt: 598.7 g/mol
InChI Key: DHIQQDQGWWOERP-SEHYTIIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclo(VLWGA) and is composed of five amino acids, namely valine, leucine, tryptophan, glutamic acid, and alanine.

Mechanism Of Action

The mechanism of action of cyclo(VLWGA) is not fully understood. However, it is believed that the peptide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Cyclo(VLWGA) has also been shown to activate the opioid receptors, which are involved in the regulation of pain.

Biochemical And Physiological Effects

Cyclo(VLWGA) has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, the peptide has been shown to have antioxidant properties. Cyclo(VLWGA) has also been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cyclo(VLWGA) in lab experiments is its stability. The cyclic structure of the peptide makes it more resistant to proteolysis, which can be a problem with linear peptides. However, one of the limitations of using cyclo(VLWGA) is its high cost of synthesis, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the study of cyclo(VLWGA). One direction is to further investigate the mechanism of action of the peptide. Understanding how cyclo(VLWGA) exerts its anti-inflammatory and analgesic effects can help in the development of new drugs for the treatment of inflammatory diseases. Another direction is to explore the potential applications of cyclo(VLWGA) in other fields, such as cancer research and neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of cyclo(VLWGA) in humans.

Synthesis Methods

The synthesis of cyclo(VLWGA) is a complex process that involves several steps. The most commonly used method for synthesizing this peptide is the solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. The peptide is then cleaved from the resin support and purified to obtain the final product.

Scientific Research Applications

Cyclo(VLWGA) has been studied extensively for its potential applications in various fields. One of the most promising applications of this peptide is in the field of drug discovery. Cyclo(VLWGA) has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

136553-73-6

Product Name

Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)

Molecular Formula

C30H42N6O7

Molecular Weight

598.7 g/mol

IUPAC Name

(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C30H42N6O7/c1-16(2)12-23(35-30(43)26(17(3)4)36-27(40)18(5)31)29(42)34-24(28(41)33-20(15-37)10-11-25(38)39)13-19-14-32-22-9-7-6-8-21(19)22/h6-9,14-15,17-18,20,23-24,26,32H,1,10-13,31H2,2-5H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,38,39)/t18-,20+,23-,24+,26+/m0/s1

InChI Key

DHIQQDQGWWOERP-SEHYTIIPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N

SMILES

CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N

Other CAS RN

136553-73-6

sequence

AVXWE

synonyms

BE 18257A
BE-18257A
cyclo(Val-Leu-Trp-Glu-Ala)
cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)
WS 7338A
WS-7338A

Origin of Product

United States

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